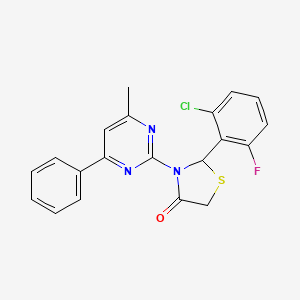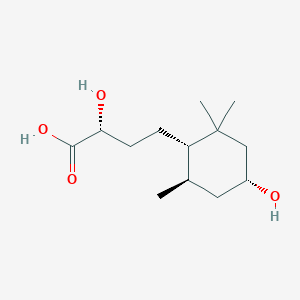![molecular formula C15H25O4- B1258510 5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate CAS No. 406179-70-2](/img/structure/B1258510.png)
5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate is an organic compound belonging to the class of menthane monoterpenoids. It is known for its minty fragrance and is commonly used in flavors and fragrances . The compound has the empirical formula C15H26O4 and a molecular weight of 270.36 .
Méthodes De Préparation
5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate can be synthesized using glutaric anhydride and menthol as starting materials. The reaction typically involves the use of a solvent and a catalyst such as artificial zeolite . The process includes dissolving the reactants in a solvent, heating the mixture, and then reducing the temperature to remove the solvent, resulting in a solvent-less reaction . This method improves the conversion rate of menthol from 73% to over 87% .
Analyse Des Réactions Chimiques
5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glutaric acid derivatives.
Reduction: Reduction reactions can convert it into different menthyl esters.
Substitution: It can undergo substitution reactions where the menthyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in topical formulations for its cooling and soothing effects.
Industry: It is widely used in the flavor and fragrance industry due to its minty aroma.
Mécanisme D'action
The mechanism of action of monomenthyl glutarate involves its interaction with sensory receptors in the skin and mucous membranes. The compound’s menthol component activates transient receptor potential cation channel subfamily M member 8 (TRPM8), which is responsible for the cooling sensation . This activation leads to a cascade of molecular events that result in the compound’s characteristic cooling effect.
Comparaison Avec Des Composés Similaires
5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate can be compared with other similar compounds such as:
Monomethyl glutarate: Similar in structure but lacks the menthol component, resulting in different sensory properties.
Dimethyl glutarate: Used primarily as a solvent and plasticizer, with different industrial applications.
Diethyl glutarate: Another ester of glutaric acid, used in various chemical syntheses.
This compound is unique due to its combination of glutaric acid and menthol, which imparts both chemical reactivity and sensory properties, making it valuable in multiple fields.
Propriétés
Numéro CAS |
406179-70-2 |
|---|---|
Formule moléculaire |
C15H25O4- |
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
5-(5-methyl-2-propan-2-ylcyclohexyl)oxy-5-oxopentanoate |
InChI |
InChI=1S/C15H26O4/c1-10(2)12-8-7-11(3)9-13(12)19-15(18)6-4-5-14(16)17/h10-13H,4-9H2,1-3H3,(H,16,17)/p-1 |
Clé InChI |
CTMTYSVTTGVYAW-UHFFFAOYSA-M |
SMILES |
CC1CCC(C(C1)OC(=O)CCCC(=O)[O-])C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)CCCC(=O)[O-])C(C)C |
Synonymes |
monomenthyl glutarate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1258433.png)

![4-(2-Piperazin-1-ylthieno[3,2-d]pyrimidin-4-yl)morpholine;dihydrochloride](/img/structure/B1258437.png)



![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)



